molecular formula C10H9BrClFO B14063348 1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one

Cat. No.: B14063348
M. Wt: 279.53 g/mol
InChI Key: PNOZJRSRZUIQPG-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one typically involves multi-step organic synthesis. One common method includes the bromination of a fluorophenyl precursor followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often involve the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.

    Addition Reactions: The chloropropanone group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromomethyl)-5-fluorobenzene: Similar structure but lacks the chloropropanone group.

    2-Bromo-1-(5-fluorophenyl)ethanone: Similar but with a different carbon chain length.

    1-(2-Bromomethyl)-4-fluorophenyl)-2-chloropropan-1-one: Positional isomer with the fluorine atom in a different position.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-fluorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5H2,1H3

InChI Key

PNOZJRSRZUIQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)F)CBr)Cl

Origin of Product

United States

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